![molecular formula C18H23N3O5 B2742481 N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide CAS No. 899747-20-7](/img/structure/B2742481.png)
N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide, also known as DFO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFO has been found to have a unique mechanism of action, which makes it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide involves the chelation of metal ions, which results in a change in its fluorescence properties. This compound has been found to have a high affinity for iron ions, making it a useful tool for studying iron metabolism and its role in various diseases such as anemia and hemochromatosis.
Biochemical and Physiological Effects:
This compound has been found to have a negligible effect on biochemical and physiological processes, making it an ideal tool for studying these processes without interfering with their natural functions. Its high selectivity for metal ions also allows for specific targeting of these ions in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide in lab experiments is its high selectivity for metal ions, which allows for specific targeting of these ions in biological systems. Its fluorescent properties also make it easy to detect and quantify in biological samples. However, one limitation of using this compound is its potential toxicity at high concentrations, which can affect the results of experiments.
Future Directions
There are many potential future directions for the use of N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound for detecting and quantifying other metal ions. Another area of interest is the use of this compound in the development of new therapies for diseases such as anemia and hemochromatosis, which are characterized by abnormal iron metabolism. Overall, this compound has the potential to be a valuable tool for studying various biochemical and physiological processes in both basic and applied research.
Synthesis Methods
The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide involves the reaction of 2,4-dimethoxyaniline with 2-(dimethylamino)-2-(furan-2-yl)acetaldehyde, followed by the addition of oxalyl chloride and triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide has been widely used in scientific research as a fluorescent probe for detecting and quantifying metal ions such as iron, zinc, and copper. It has also been used to study the role of metal ions in various biological processes, including oxidative stress, protein folding, and enzyme activity.
properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-21(2)14(15-6-5-9-26-15)11-19-17(22)18(23)20-13-8-7-12(24-3)10-16(13)25-4/h5-10,14H,11H2,1-4H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHSFYALXZCGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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